molecular formula C22H28N2O3S B2825711 2-[2-(2-TERT-BUTYLPHENOXY)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE CAS No. 302950-02-3

2-[2-(2-TERT-BUTYLPHENOXY)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B2825711
CAS No.: 302950-02-3
M. Wt: 400.54
InChI Key: JFHWSPBASCTIIP-UHFFFAOYSA-N
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Description

2-[2-(2-tert-Butylphenoxy)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 302950-02-3) is a synthetic small molecule modulator of the Retinoic Acid Receptor-related Orphan Receptor Gamma t (RORγt), a nuclear receptor that is a compelling drug target for the treatment of inflammatory and autoimmune diseases, metabolic diseases, and resistant cancer types . This compound belongs to a class of 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene that have been discovered through in silico and in vitro screening to act as RORγt inverse agonists . Its mechanism of action involves binding to the orthosteric ligand-binding pocket of RORγt, inducing steric clashes and push-pull mechanisms that create instability in the protein conformation, ultimately disrupting coactivator recruitment and leading to an inverse agonist profile . With a molecular formula of C22H28N2O3S and a molecular weight of 400.53 g/mol, it exhibits drug-like properties suitable for research and development . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[[2-(2-tert-butylphenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-13-9-10-14-17(11-13)28-21(19(14)20(23)26)24-18(25)12-27-16-8-6-5-7-15(16)22(2,3)4/h5-8,13H,9-12H2,1-4H3,(H2,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHWSPBASCTIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)COC3=CC=CC=C3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-TERT-BUTYLPHENOXY)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of the phenoxyacetamide derivative, followed by the introduction of the benzo[b]thiophene moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-TERT-BUTYLPHENOXY)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[2-(2-TERT-BUTYLPHENOXY)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[2-(2-TERT-BUTYLPHENOXY)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Analogues from , and 7

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / CAS No. Core Structure Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound Tetrahydrobenzothiophene 6-Methyl; 2-(2-tert-butylphenoxy)acetamido C23H29N2O3S 437.55 g/mol High lipophilicity; bulky tert-butyl
2-Amino-N-cyclopentyl-6-ethyl... (590356-77-7) Tetrahydrobenzothiophene 6-Ethyl; 2-amino; N-cyclopentyl C16H24N2OS 292.44 g/mol Cyclopentyl enhances rigidity
2-Amino-N-(3-methoxyphenyl)-6-methyl... (725221-40-9) Tetrahydrobenzothiophene 6-Methyl; 2-amino; N-(3-methoxyphenyl) C17H20N2O2S 340.42 g/mol Methoxy group improves solubility
2-Amino-6-propyl... (350996-93-9) Tetrahydrobenzothiophene 6-Propyl; 2-amino C12H18N2OS 238.35 g/mol Linear alkyl chain; minimal steric bulk
AAT-778 Thiophene Adamantyl carboxamide; 4-propyl C20H25NO3S 383.48 g/mol Adamantyl group for metabolic stability
Key Observations:
  • Substituent Effects: The target compound’s tert-butylphenoxy group (vs. The methoxyphenyl substituent in CAS 725221-40-9 introduces an ether linkage, improving aqueous solubility compared to the target’s purely hydrophobic tert-butyl group . Adamantyl groups in AAT-778 () are known to confer metabolic stability but may reduce bioavailability due to excessive bulk .
  • Synthetic Pathways: Analogs like AAT-778 and AAT-015 () were synthesized via coupling reactions (e.g., amidation) under reflux, followed by purification via column chromatography. The target compound likely follows a similar route but with tert-butylphenoxy-specific intermediates .

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution, amide coupling, and cyclization. For example, the benzothiophene core is constructed via cyclization of a substituted cyclohexenethiol intermediate under acidic conditions. The tert-butylphenoxy acetamido group is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) at 0–25°C, with yields optimized by controlling stoichiometry (1.2:1 amine:acylating agent ratio) and reaction time (12–24 hours). Polar aprotic solvents like DMF or DCM are preferred for solubility . Key Data:
StepReagents/ConditionsYield Range
CyclizationH2SO4, 80°C, 6h60–70%
Amide CouplingEDC/HOBt, DMF, 24h50–65%

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Methodological Answer: Use a combination of 1H/13C NMR (e.g., δ 1.3 ppm for tert-butyl protons; δ 165–170 ppm for carboxamide carbonyl), HRMS (exact mass: 428.18 g/mol), and FT-IR (amide I/II bands at 1650 cm⁻¹ and 1550 cm⁻¹). X-ray crystallography is recommended for resolving stereochemical ambiguities, particularly for the tetrahydrobenzothiophene ring conformation .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer: Begin with enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based protocols (IC50 determination) at 10 µM–100 nM concentrations. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72h exposure. Include positive controls (e.g., doxorubicin) and validate results via triplicate runs with statistical significance (p < 0.05) .

Advanced Research Questions

Q. How do substituent variations (e.g., tert-butyl vs. methyl groups) impact biological activity and solubility?

  • Methodological Answer: Conduct structure-activity relationship (SAR) studies by synthesizing analogs with systematic substituent changes. Compare logP (via shake-flask method) and aqueous solubility (UV/Vis quantification). For biological impact, test analogs in dose-response assays. For example, replacing the tert-butyl group with methyl reduces steric hindrance, potentially improving target binding but decreasing solubility (logP increases by ~0.5 units) . Data Example:
SubstituentlogPIC50 (Kinase X)
tert-butyl3.212 nM
methyl2.745 nM

Q. What strategies resolve contradictions in biological data across different assay platforms?

  • Methodological Answer: Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays). Investigate assay-specific variables: buffer composition (e.g., divalent cations affecting metal-dependent enzymes), cell membrane permeability (via LC-MS intracellular concentration measurements), and off-target effects (proteome-wide profiling). Apply Bayesian statistical models to quantify uncertainty and identify outliers .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

  • Methodological Answer: Use molecular dynamics (MD) simulations (e.g., Desmond or GROMACS) to predict metabolic stability (CYP3A4 binding affinity) and QSAR models for ADME profiling. Optimize half-life by introducing electron-withdrawing groups to reduce hepatic clearance. Validate predictions with in vivo PK studies in rodent models, measuring AUC and Cmax .

Q. What methodological frameworks ensure reproducibility in scaled-up synthesis?

  • Methodological Answer: Implement Quality by Design (QbD) principles: define critical quality attributes (CQAs) like purity (>98% via HPLC) and critical process parameters (CPPs) such as temperature (±2°C tolerance). Use DoE (Design of Experiments) to optimize reaction parameters. For example, a central composite design can model the effect of temperature and catalyst loading on yield .

Data Contradiction & Theoretical Analysis

Q. How should researchers address discrepancies between in silico predictions and experimental bioactivity?

  • Methodological Answer: Re-evaluate force fields and solvation models in docking studies (e.g., switch from MM/GBSA to explicit solvent MD). Test compound aggregation (via dynamic light scattering) and confirm target engagement (e.g., CETSA). Consider allosteric binding modes not captured in rigid docking .

Q. What theoretical frameworks explain the compound’s selectivity across protein isoforms?

  • Methodological Answer: Apply conformational selection theory using hydrogen-deuterium exchange (HDX) mass spectrometry to map binding-induced structural changes. Compare isoform-specific binding pockets via homology modeling and residue interaction networks (e.g., Cytoscape). For example, a 2.5 Å resolution crystal structure may reveal isoform-specific hydrogen bonds with the carboxamide group .

Experimental Design & Validation

Q. What controls are essential in mechanistic studies of this compound’s anti-inflammatory effects?

  • Methodological Answer:
    Include genetic knockdown controls (e.g., siRNA targeting NF-κB) in cytokine suppression assays (IL-6/TNF-α ELISA). Use pharmacological inhibitors (e.g., dexamethasone) to benchmark potency. Validate specificity via transcriptomics (RNA-seq) to rule off-target pathways .

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